1-(2-aminocyclopentyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(2-Aminocyclopentyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a pyrimidine ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminocyclopentyl)pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminocyclopentanone with a suitable pyrimidine derivative under acidic or basic conditions to facilitate ring closure and formation of the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminocyclopentyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
1-(2-Aminocyclopentyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-aminocyclopentyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes, such as cyclin-dependent kinases (CDKs) or other signaling proteins.
Pathways Involved: By modulating these targets, the compound can influence pathways related to cell cycle regulation, apoptosis, and inflammation.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential anticancer properties.
Pyrrolo[2,3-d]pyrimidine: Explored for its antitubercular and kinase inhibitory activities.
Uniqueness: 1-(2-Aminocyclopentyl)pyrimidine-2,4(1H,3H)-dione stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H13N3O2 |
---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
1-(2-aminocyclopentyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O2/c10-6-2-1-3-7(6)12-5-4-8(13)11-9(12)14/h4-7H,1-3,10H2,(H,11,13,14) |
InChI Key |
UORBCVGDCDQSIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)N2C=CC(=O)NC2=O)N |
Origin of Product |
United States |
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